molecular formula C11H13NO4 B6630573 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid

Cat. No. B6630573
M. Wt: 223.22 g/mol
InChI Key: JQIQVOFCBSFIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid, also known as MCCF, is a synthetic compound that belongs to the class of furan carboxylic acids. MCCF has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and inflammation. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid may also activate certain signaling pathways that are involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid can induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and improve glucose metabolism. In animal models, 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been shown to reduce tumor growth, improve insulin sensitivity, and reduce inflammation.

Advantages and Limitations for Lab Experiments

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential as a therapeutic agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high doses. Further studies are needed to determine the optimal concentration and conditions for the use of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid in lab experiments.

Future Directions

There are several future directions for the use of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid in scientific research. One potential application is as a therapeutic agent for cancer, diabetes, and inflammation. Further studies are needed to determine the optimal dose and treatment regimen for 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid in these diseases. Another potential application is as a tool for studying the signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid may also have potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid is a synthetic compound that has been studied for its potential as a therapeutic agent for various diseases. Its synthesis method has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, but further studies are needed to determine its optimal use in lab experiments and potential as a therapeutic agent.

Synthesis Methods

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with methylamine and cyclopropylmethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR and HPLC. The synthesis of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.

Scientific Research Applications

5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In vitro studies have shown that 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid has been studied for its potential as an anti-diabetic agent by improving glucose tolerance and insulin sensitivity.

properties

IUPAC Name

5-[(1-methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(4-5-11)6-12-9(13)7-2-3-8(16-7)10(14)15/h2-3H,4-6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQVOFCBSFIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CNC(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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